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molecular formula C10H25NO3Si B3051619 Silanamine, 1,1,1-triethoxy-N,N-diethyl- CAS No. 35077-00-0

Silanamine, 1,1,1-triethoxy-N,N-diethyl-

Cat. No. B3051619
M. Wt: 235.4 g/mol
InChI Key: KOFGHHIZTRGVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07238758B2

Procedure details

Diethylaminotriethoxysilane was synthesized as Example 1 in the following manner. First, into a four-necked flask (volume of 1 L) equipped with a magnet seal agitator and a dropping funnel, a 100 mL of toluene, a 10 mL of tetrahydro furan, and a 14.6 g (0.2 mol) of diethylamine were introduced and then mixed and agitated. A Grignard reagent (titer=1.71 mol/L) is on the other hand supplied by 129 mL (0.22 mol) into the dropping funnel. Thereafter, while agitating, the Grignard reagent is dropped from the dropping funnel into the flask at room temperature (air-cooling), spending 30 minutes. After completion of dropping, agitating was performed at 60° C. for one hour for Grignard exchange reaction. Then, a 41.7 g (0.2 mol) of tetraethoxysilane previously introduced into the dropping funnel is dropped into the flask, spending 15 minutes. After completion of dropping, a reaction was performed at 60° C. for 2 hours. At this moment, a solid of magnesium ethoxy chloride deposited in the flask. The reacted solution was partly extracted to confirm the generation of the target product by gas chromatography. Then, in nitrogen ambient, the reacted solution in the flask was entirely transferred therefrom to a container equipped with a G4 glass filter for pressure filtration with low-pressure nitrogen (0.01 MPa). The filtered residue (magnesium ethoxy chloride) was cleansed and filtered with toluene repeatedly until the target product could not be confirmed in the filtrate. The filtrate and the mixed solution of the filtered residue and the cleanser were condensed under reduced pressure to settle and remove solvent constituents such as toluene, and subsequently distilled and purified to restore the target product. The target product is a liquid with a colorless transparent appearance, which has a boiling point of 57.5° C./5 mmHg, and a GC purity of 98.0%. The target product is identified by gas-mass chromatography, of which mass spectrum is shown in FIG. 1, and NMR is shown in FIG. 2.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
41.7 g
Type
reactant
Reaction Step Four
Name
magnesium ethoxy chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH2:8]([NH:10][CH2:11][CH3:12])[CH3:9].[CH2:13]([O:15][Si:16](OCC)([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19])[CH3:14].C(OCl)C.[Mg]>O1CCCC1>[CH2:8]([N:10]([Si:16]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])[O:15][CH2:13][CH3:14])[CH2:11][CH3:12])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
41.7 g
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Step Five
Name
magnesium ethoxy chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCl.[Mg]

Conditions

Stirring
Type
CUSTOM
Details
agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First, into a four-necked flask (volume of 1 L) equipped with a magnet
CUSTOM
Type
CUSTOM
Details
seal agitator and a dropping funnel
ADDITION
Type
ADDITION
Details
mixed
STIRRING
Type
STIRRING
Details
Thereafter, while agitating
TEMPERATURE
Type
TEMPERATURE
Details
(air-cooling)
STIRRING
Type
STIRRING
Details
agitating
CUSTOM
Type
CUSTOM
Details
was performed at 60° C. for one hour for Grignard exchange reaction
Duration
1 h
ADDITION
Type
ADDITION
Details
is dropped into the flask
WAIT
Type
WAIT
Details
spending 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
a reaction was performed at 60° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reacted solution was partly extracted
CUSTOM
Type
CUSTOM
Details
to a container equipped with a G4 glass
FILTRATION
Type
FILTRATION
Details
filter for pressure filtration with low-pressure nitrogen (0.01 MPa)
FILTRATION
Type
FILTRATION
Details
filtered with toluene repeatedly until the target product could not
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
remove solvent constituents such as toluene
DISTILLATION
Type
DISTILLATION
Details
subsequently distilled
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(CC)[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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